Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate is an organic compound with the chemical formula C12H10N2O5S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is known for its unique structural features, which include a nitrophenyl group, a sulfonylamino group, and a thiophenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate can be synthesized through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone (such as propionaldehyde), sulfur, and a nitrile (such as malononitrile) to form a thiophene derivative.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the thiophene derivative with a sulfonyl chloride (such as 2-nitrobenzenesulfonyl chloride) in the presence of a base (such as triethylamine).
Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a catalyst (such as sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate typically involves optimizing the reaction conditions to achieve high yields and purity. This may include using advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary amines (R-NH2) and thiols (R-SH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonylamino derivatives.
Scientific Research Applications
Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiophene derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The sulfonylamino group can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The thiophenecarboxylate ester can participate in ester hydrolysis reactions, releasing the active thiophene moiety.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate: Similar structure but with the nitro group at the 4-position of the phenyl ring.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Contains a nitrile group instead of a carboxylate ester.
Uniqueness
Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate is unique due to the specific positioning of the nitrophenyl and sulfonylamino groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H10N2O6S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 3-[(2-nitrophenyl)sulfonylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10N2O6S2/c1-20-12(15)11-8(6-7-21-11)13-22(18,19)10-5-3-2-4-9(10)14(16)17/h2-7,13H,1H3 |
InChI Key |
KPNSIWSSXDRAPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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